molecular formula C22H21N3O6S B12475766 2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide

2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide

Cat. No.: B12475766
M. Wt: 455.5 g/mol
InChI Key: CRMYLMHNWXAVMT-UHFFFAOYSA-N
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Description

2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Sulfonation: The addition of a sulfonamide group, typically using sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, sulfonation, and acetylation processes, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The acetamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide and nitro functionalities.

    Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-methylphenyl)acetamide
  • N-(2-Methoxy-5-nitrophenyl)acetamide
  • 2-(2-Methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide is unique due to its combination of sulfonamide and nitro groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C22H21N3O6S/c1-16-11-12-21(31-2)20(13-16)24(32(29,30)19-9-4-3-5-10-19)15-22(26)23-17-7-6-8-18(14-17)25(27)28/h3-14H,15H2,1-2H3,(H,23,26)

InChI Key

CRMYLMHNWXAVMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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